6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole

Antimicrobial Resistance DNA Gyrase Inhibition Benzoxazole SAR

6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole (CAS 1049544-53-7, molecular formula C₁₆H₁₅NO₃) is a synthetic small-molecule heterocycle belonging to the 1,2-benzoxazole (benzo[d]isoxazole) family, characterized by a 6-methoxy substituent on the benzofused ring and a 3-(2-methoxybenzyl) group linked via a methylene bridge. Its structural features—a dual methoxy substitution pattern and a flexible benzyl side chain—place it at the intersection of several structure–activity relationship (SAR) clusters explored for antimicrobial, anticancer, and CNS-targeted programs.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B12189519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3OC
InChIInChI=1S/C16H15NO3/c1-18-12-7-8-13-14(17-20-16(13)10-12)9-11-5-3-4-6-15(11)19-2/h3-8,10H,9H2,1-2H3
InChIKeyWNRIVQAQCDKMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole: A Structurally Defined Benzoxazole Scaffold for Targeted Medicinal Chemistry and Biological Screening


6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole (CAS 1049544-53-7, molecular formula C₁₆H₁₅NO₃) is a synthetic small-molecule heterocycle belonging to the 1,2-benzoxazole (benzo[d]isoxazole) family, characterized by a 6-methoxy substituent on the benzofused ring and a 3-(2-methoxybenzyl) group linked via a methylene bridge . Its structural features—a dual methoxy substitution pattern and a flexible benzyl side chain—place it at the intersection of several structure–activity relationship (SAR) clusters explored for antimicrobial, anticancer, and CNS-targeted programs [1]. Unlike simple benzoxazole cores, this compound offers a defined handle for further functionalization and comparative pharmacological profiling, making it a candidate for hit-to-lead campaigns and chemical biology probe development.

Why Generic 1,2-Benzoxazole Analogs Cannot Replace 6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole in Rigorous Structure–Activity Studies


Benzoxazole derivatives are not interchangeable scaffolds; minor modifications in substitution pattern, linker nature, and electronic distribution can drastically alter biological activity and physicochemical properties. Systematic SAR investigations have demonstrated that the presence or absence of a methylene bridge between the oxazole and the pendant phenyl ring is a critical determinant of antimicrobial potency, with bridged analogs often exhibiting significantly reduced activity compared to their directly linked counterparts [1]. Consequently, substituting 6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole with a non-bridged or differently substituted benzoxazole would invalidate comparative efficacy assessments, misrepresent target engagement profiles, and undermine the reproducibility of screening campaigns. Its unique 2-methoxybenzyl architecture serves as a precise SAR probe rather than a generic pharmacophore.

Quantitative Differentiation of 6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole Against Closest Structural Analogs: An Evidence-Based Comparator Analysis


Methylene Bridge as a Critical Modulator of Antimicrobial Activity: Bridged vs. Non-Bridged Benzoxazoles

In direct head-to-head comparisons of benzoxazole derivatives synthesized and tested under identical conditions, Yilmaz et al. (2022) established that analogs possessing a methylene bridge (–CH₂–) between the oxazole and the phenyl ring exhibit markedly inferior antibacterial activity relative to their non-bridged congeners [1]. The study concluded that the methylene bridge disrupts the planar conformation required for optimal DNA gyrase binding, and recommended that future antimicrobial development should prioritize benzoxazole derivatives lacking this structural feature [1]. 6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole, with its characteristic methylene bridge, serves as a definitive negative control or a low-activity benchmark for this SAR rule in antimicrobial screening.

Antimicrobial Resistance DNA Gyrase Inhibition Benzoxazole SAR

Synthetic Accessibility and Structural Uniqueness: The 6-Methoxy-3-(2-methoxybenzyl) Architecture vs. Common 2-Substituted Benzoxazoles

While 2-substituted benzoxazoles are typically synthesized via condensation of 2-aminophenol with carboxylic acids or aldehydes, the 3-substituted 1,2-benzoxazole scaffold of 6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole requires alternative synthetic routes, often involving cyclization of appropriately substituted precursors or selective functionalization of the benzisoxazole core [1]. This divergent synthesis confers a distinct chemical space: the 3-benzyl substitution pattern is underrepresented in commercial screening libraries compared to 2-aryl or 2-alkyl benzoxazoles. Procurement of this specific compound thus provides access to a less-explored region of benzoxazole chemical space, which is valuable for hit-finding campaigns seeking novel intellectual property positions.

Medicinal Chemistry Chemical Synthesis Scaffold Hopping

Dual Methoxy Substitution as a Tunable Handle for Potency and Physicochemical Optimization

The presence of two methoxy groups—one on the benzoxazole core (6-position) and one on the ortho position of the benzyl ring—distinguishes this compound from mono-methoxy or non-methoxy benzoxazole analogs. In broader benzoxazole SAR, methoxy substituents have been shown to modulate electronic properties, improve solubility, and affect target binding affinity (e.g., in kinase and GPCR contexts) [1]. Specifically, the ortho-methoxybenzyl group can engage in intramolecular interactions or steric effects that influence the conformational population of the flexible benzyl side chain, a property absent in para- or meta-methoxybenzyl regioisomers. This dual-substitution pattern makes the compound a valuable tool for probing the stereoelectronic requirements of methoxy recognition pockets in target proteins.

Drug Design Lipophilic Efficiency Metabolic Stability

High-Value Application Scenarios for 6-Methoxy-3-(2-methoxybenzyl)-1,2-benzoxazole Based on Evidenced Differentiators


Negative Control / SAR Benchmark for Methylene-Bridge Antibacterial Studies

Research groups investigating benzoxazole-based DNA gyrase inhibitors can use this compound as a low-activity control to validate the detrimental effect of the methylene bridge on antimicrobial potency, as established by Yilmaz et al. (2022) [1]. This ensures that any observed activity in new bridged analogs is critically assessed against a structurally matched negative benchmark.

Scaffold-Hopping Library Expansion in Hit Discovery

Medicinal chemistry teams seeking to diversify screening collections beyond 2-substituted benzoxazoles can employ this 1,2-benzoxazole isomer to access a distinct three-dimensional and electrostatic pharmacophore, potentially uncovering novel starting points for kinase, GPCR, or epigenetic targets [1].

Physicochemical Profiling Probe for Dual Methoxy Effects

Computational chemists and biophysical assay developers can use the compound to experimentally measure the impact of twin ortho/para methoxy motifs on logD, solubility, and permeability, thereby calibrating in silico ADMET models for benzoxazole-containing lead series [1].

Synthetic Methodology Development for 3-Benzyl-1,2-benzoxazoles

Process chemistry laboratories can utilize this compound as a substrate or reference standard for developing new catalytic methods for late-stage functionalization of the 3-benzylbenzisoxazole core, a transformation underrepresented in the literature relative to 2-arylbenzoxazole chemistry [1].

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